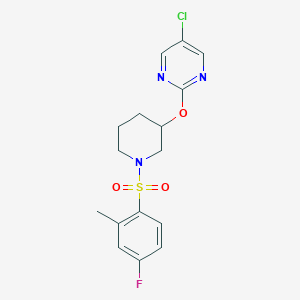

5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Description

5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a pyrimidine derivative characterized by a chlorine substituent at position 5 of the pyrimidine ring and a piperidin-3-yloxy group at position 2. The piperidine nitrogen is sulfonylated by a 4-fluoro-2-methylphenyl group.

Properties

IUPAC Name |

5-chloro-2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFN3O3S/c1-11-7-13(18)4-5-15(11)25(22,23)21-6-2-3-14(10-21)24-16-19-8-12(17)9-20-16/h4-5,7-9,14H,2-3,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEBMOSHXJPSJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.

Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, often using piperidine and suitable leaving groups.

Sulfonylation: The sulfonyl group is typically introduced through a sulfonyl chloride intermediate, reacting with the fluoromethylphenyl precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key Observations:

- Sulfonyl Group Impact: Electron-Withdrawing Groups: The 4-fluoro-2-methylphenyl group in the parent compound balances steric bulk (CH₃) and electronegativity (F), which may enhance metabolic stability compared to methoxy (OCH₃) or thiophene groups . Dual fluorines in could improve target binding via halogen bonding .

- Heterocycle Differences :

Pharmacological Implications

- Metabolic Stability : Fluorine substituents (e.g., in the parent compound and ) may reduce oxidative metabolism compared to methoxy groups .

- Target Selectivity : The 3,5-difluorophenyl group in could enhance selectivity for fluorophilic enzyme active sites, a strategy seen in drugs like ciprofloxacin .

Biological Activity

5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a compound of significant interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of 5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is C16H17ClFN3O2S, with a molecular weight of approximately 357.84 g/mol. The compound features a pyrimidine ring substituted with a piperidine moiety, which is known for its diverse biological activities.

Antibacterial Activity

Research indicates that compounds similar to 5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine exhibit antibacterial properties. A study focusing on piperidine derivatives demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The synthesized derivatives showed IC50 values indicating effective inhibition of bacterial growth, particularly in specific structural configurations that enhance their binding to bacterial targets .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for the treatment of conditions like Alzheimer's disease, while urease inhibitors are significant in managing urinary tract infections. The activity against these enzymes suggests that 5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine may serve as a lead compound for developing new therapeutics .

Anticancer Potential

The sulfonamide moiety within the compound is linked to anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

Recent investigations into the biological activity of related compounds have yielded promising results:

- Antibacterial Efficacy : A series of piperidine derivatives were synthesized and tested against multiple bacterial strains. The most active compounds showed significant inhibition with IC50 values ranging from 0.63 µM to 2.14 µM against AChE .

- Enzyme Binding Studies : Bovine serum albumin (BSA) binding studies indicated that the synthesized compounds exhibited strong interactions with BSA, suggesting effective bioavailability and distribution in biological systems .

Data Tables

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1: Intermediate Synthesis

- Prepare the piperidin-3-yloxy scaffold via nucleophilic substitution using 3-hydroxypiperidine and a sulfonyl chloride derivative (e.g., 4-fluoro-2-methylphenylsulfonyl chloride) in dichloromethane with a base like NaOH .

- Purify intermediates via column chromatography (e.g., silica gel, eluent: 5–10% EtOAc/CH₂Cl₂).

- Step 2: Pyrimidine Coupling

- Attach the 5-chloropyrimidine moiety via Mitsunobu or SNAr reactions. For example, react the scaffold with 2,5-dichloropyrimidine under anhydrous conditions (THF, 60°C) using catalytic Pd(PPh₃)₄ .

- Monitor progress via TLC (Rf ~0.3 in hexane/EtOAc 7:3) and characterize intermediates using ¹H/¹³C NMR and ESI-MS .

- Optimization Tips :

- Adjust stoichiometry (1:1.2 molar ratio of scaffold to pyrimidine) to minimize side products.

- Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. Q2. How can researchers confirm the identity and purity of this compound post-synthesis?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Confirm structural integrity via ¹H NMR (e.g., sulfonyl proton at δ 3.1–3.3 ppm; pyrimidine protons at δ 8.2–8.5 ppm) and ¹³C NMR (sulfonyl carbon at ~110 ppm) .

- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 436.8).

- HPLC : Assess purity (>95%) with a C18 column (gradient: 50–90% MeCN in H₂O, 0.1% TFA) .

- Crystallography : For absolute configuration, grow single crystals (solvent: EtOAc/hexane) and perform X-ray diffraction (e.g., CCDC deposition) .

Q. Q3. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE Requirements :

- Waste Management :

- Emergency Measures :

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies guide the design of analogs targeting kinase inhibition?

Methodological Answer:

- Key Modifications :

- Assay Design :

Q. Q5. What in vivo models are suitable for evaluating the pharmacokinetics and efficacy of this compound?

Methodological Answer:

- Pharmacokinetic Studies :

- Xenograft Models :

Q. Q6. How should researchers resolve contradictions in biochemical vs. cellular assay data for this compound?

Methodological Answer:

- Hypothesis Testing :

- Data Triangulation :

Q. Q7. What mechanistic studies can elucidate the compound’s mode of action in disrupting signaling pathways?

Methodological Answer:

- Western Blotting :

- Crystallography :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.